Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20345569
InChI: InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3
SMILES:
Molecular Formula: C20H19ClN2O4
Molecular Weight: 386.8 g/mol

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate

CAS No.:

Cat. No.: VC20345569

Molecular Formula: C20H19ClN2O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate -

Specification

Molecular Formula C20H19ClN2O4
Molecular Weight 386.8 g/mol
IUPAC Name 1-O-tert-butyl 6-O-methyl 3-(2-chlorophenyl)indazole-1,6-dicarboxylate
Standard InChI InChI=1S/C20H19ClN2O4/c1-20(2,3)27-19(25)23-16-11-12(18(24)26-4)9-10-14(16)17(22-23)13-7-5-6-8-15(13)21/h5-11H,1-4H3
Standard InChI Key JNXAULBSHGQBTL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Boc Protecting Group: The tert-butoxycarbonyl group at N1 serves to protect the indazole nitrogen during synthetic modifications, enhancing stability and directing regioselectivity in subsequent reactions .

  • 2-Chlorophenyl Substituent: The C3-position 2-chlorophenyl group introduces steric bulk and electronic effects, potentially influencing binding affinity in biological targets or modulating solubility .

  • Methyl Ester at C6: The carboxylate ester at C6 is a common precursor for further hydrolysis to carboxylic acids or amidation reactions in drug discovery .

Molecular Formula: C20H19ClN2O4\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}_4
Molecular Weight: 402.83 g/mol (calculated).

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound is unavailable, analogous indazole derivatives provide reference points:

  • 1H^1\text{H} NMR: Expected signals include a singlet for the Boc group’s tert-butyl protons (~1.3 ppm), aromatic protons from the indazole core and 2-chlorophenyl group (7.2–8.5 ppm), and a methyl ester singlet (~3.9 ppm) .

  • 13C^{13}\text{C} NMR: Key peaks would correspond to the Boc carbonyl (~155 ppm), ester carbonyl (~165 ppm), and aromatic carbons (110–140 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate can be conceptualized in three stages:

  • Indazole Core Formation: Construction of the indazole scaffold via cyclization of ortho-hydrazinobenzoic acid derivatives.

  • Functionalization at C3: Introduction of the 2-chlorophenyl group via cross-coupling (e.g., Suzuki-Miyaura) using a brominated indazole intermediate.

  • Protection and Esterification: Sequential Boc protection at N1 and methyl ester formation at C6.

Indazole Core Synthesis

Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) serves as a foundational intermediate. Its synthesis typically involves:

  • Cyclization: Hydrazine derivatives react with methyl 3-amino-4-bromobenzoate under basic conditions to form the indazole ring .

  • Methylation: Alkylation with iodomethane in the presence of sodium hydride yields the methyl ester .

Example Procedure:
A solution of 3-amino-4-bromobenzoic acid (10 mmol) in methanol and concentrated H2SO4\text{H}_2\text{SO}_4 is refluxed for 8 hours to form the methyl ester. Subsequent treatment with hydrazine hydrate and sodium hydride in THF yields methyl 1H-indazole-6-carboxylate (44% yield) .

C3 Functionalization via Cross-Coupling

Introducing the 2-chlorophenyl group requires a brominated indazole precursor. A Suzuki-Miyaura coupling with 2-chlorophenylboronic acid is proposed:

Methyl 3-bromo-1H-indazole-6-carboxylate+2-Chlorophenylboronic AcidPd(PPh3)4,Na2CO3Methyl 3-(2-chlorophenyl)-1H-indazole-6-carboxylate\text{Methyl 3-bromo-1H-indazole-6-carboxylate} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Methyl 3-(2-chlorophenyl)-1H-indazole-6-carboxylate}

Optimization Notes:

  • Palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) are critical for coupling efficiency .

  • Reaction temperatures of 80–100°C in toluene/water mixtures typically achieve yields >70% for analogous reactions .

Boc Protection and Final Modification

The N1 position is protected using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions:

Methyl 3-(2-chlorophenyl)-1H-indazole-6-carboxylate+Boc2ODMAP, Et3NMethyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate\text{Methyl 3-(2-chlorophenyl)-1H-indazole-6-carboxylate} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, Et}_3\text{N}} \text{Methyl 1-Boc-3-(2-chlorophenyl)indazole-6-carboxylate}

Yield: ~85% based on similar Boc protection reactions .

Physicochemical and Pharmacokinetic Properties

Computational Predictions

Using data from methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) and analogous brominated derivatives , key properties include:

PropertyValueMethod/Source
LogP (o/w)3.2 (predicted)XLOGP3
Water Solubility0.05 mg/mL (ESOL) Calculated
TPSA65.5 ŲSILICOS-IT
GI AbsorptionHighBoiled Frog
BBB PermeationYesBBB Predictor

Key Observations:

  • The Boc group increases hydrophobicity (higher LogP) compared to unmethylated analogs (LogP ~1.5) .

  • The 2-chlorophenyl group may enhance membrane permeability but reduce aqueous solubility.

Stability and Degradation

  • Acidic Conditions: Boc deprotection occurs under strong acids (e.g., TFA), regenerating the free indazole NH .

  • Alkaline Hydrolysis: The methyl ester is susceptible to saponification with LiOH or NaOH, yielding the carboxylic acid .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies for C3 functionalization and Boc protection.

  • Biological Screening: Evaluate inhibitory activity against cancer cell lines (e.g., MCF-7, A549) and kinase panels.

  • Prodrug Activation: Investigate esterase-mediated hydrolysis kinetics in plasma and liver microsomes.

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